N-(4-carbamoylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

SLC22A1 OCT1 Transporter Inhibition

N-(4-carbamoylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1105233-31-5) is a synthetic small molecule (C21H21N5O2S, MW 407.5 g/mol) featuring a piperidine-4-carboxamide core linked to a thiophenyl-pyridazine moiety and a 4-carbamoylphenyl terminus. The compound is catalogued as a research chemical for in vitro investigation and is structurally related to a series of piperidine-4-carboxamide derivatives reported as sigma‑1 (σ₁) receptor ligands.

Molecular Formula C21H21N5O2S
Molecular Weight 407.49
CAS No. 1105233-31-5
Cat. No. B2864501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-carbamoylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
CAS1105233-31-5
Molecular FormulaC21H21N5O2S
Molecular Weight407.49
Structural Identifiers
SMILESC1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)C3=NN=C(C=C3)C4=CC=CS4
InChIInChI=1S/C21H21N5O2S/c22-20(27)14-3-5-16(6-4-14)23-21(28)15-9-11-26(12-10-15)19-8-7-17(24-25-19)18-2-1-13-29-18/h1-8,13,15H,9-12H2,(H2,22,27)(H,23,28)
InChIKeyLMGPIJWQJCVDBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Carbamoylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1105233-31-5): Core Identity and Procurement-Relevant Characteristics


N-(4-carbamoylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1105233-31-5) is a synthetic small molecule (C21H21N5O2S, MW 407.5 g/mol) featuring a piperidine-4-carboxamide core linked to a thiophenyl-pyridazine moiety and a 4-carbamoylphenyl terminus . The compound is catalogued as a research chemical for in vitro investigation and is structurally related to a series of piperidine-4-carboxamide derivatives reported as sigma‑1 (σ₁) receptor ligands . Its computed XLogP3‑AA of 1.9 and hydrogen‑bond donor/acceptor profile (2 HBD, 6 HBA) position it within drug‑like chemical space for central nervous system target exploration .

Why Generic-Scaffold Substitution Is Unreliable for N-(4-Carbamoylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1105233-31-5) Procurement


Close structural analogs sharing the piperidine‑4‑carboxamide‑pyridazine‑thiophene scaffold display divergent biological fingerprints depending on the terminal amide substituent . In a systematic evaluation of sigma‑receptor binding, even conservative replacement of the N‑benzylcarboxyamide group produced a 10‑ to 350‑fold variation in σ₁ affinity (Ki range 3.7 nM to >1,000 nM) and dramatically altered σ₂/σ₁ selectivity ratios . Consequently, a researcher cannot assume that an in‑class compound with a superficially similar core will replicate the binding, selectivity, or off‑target profile of this specific 4‑carbamoylphenyl derivative. The quantitative evidence below substantiates where this compound presents measurable points of differentiation.

Quantitative Differentiation Evidence for N-(4-Carbamoylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1105233-31-5)


Human OCT1 Transporter Inhibition: Weak Activity That Defines a Low-Liability Profile

The target compound inhibited human organic cation transporter 1 (OCT1/SLC22A1) with an IC₅₀ of 1.38 × 10⁵ nM (138 µM) in HEK293 cells overexpressing hOCT1 . This value exceeds by over 100‑fold the typical screening threshold (IC₅₀ < 1 µM) used to flag significant OCT1 interaction risk . While no direct head‑to‑head study with the closest analogs is currently available in the public domain, this weak OCT1 inhibition represents a mechanistically interpretable differentiator for researchers concerned with solute carrier (SLC)‑mediated off‑target effects.

SLC22A1 OCT1 Transporter Inhibition Drug-Drug Interaction

Sigma-1 Receptor Scaffold Fitness: Contextual Benchmarking Against the Zampieri 2015 Series

Although the target compound itself has not been directly profiled for sigma‑1 receptor binding in published literature, it belongs to the piperidine‑4‑carboxamide chemotype systematically characterized by Zampieri et al. (2015) . Within that series, the closest structurally related analog—compound 2k (Ki σ₁ = 3.7 nM, σ₂/σ₁ = 351)—demonstrates that the piperidine‑pyridazine‑thiophene core, when appropriately substituted, can achieve single‑digit nanomolar σ₁ affinity and >300‑fold selectivity over σ₂ . In contrast, simple N‑benzyl or N‑cyclohexyl congeners in the same paper exhibited Ki values >100 nM, underscoring the critical role of the terminal amide substituent.

Sigma-1 Receptor Radioligand Binding Piperidine-4-carboxamide Structure-Affinity Relationship

Physicochemical Differentiation: LogP and Hydrogen-Bond Signature Relative to N-Alkyl and N-Heteroaryl Analogs

The target compound's computed XLogP3‑AA of 1.9 and its hydrogen‑bond donor count of 2 (from the primary amide and secondary anilide NH) place it in a lower lipophilicity and higher HBD region than N‑aryl or N‑alkyl‑substituted analogs such as N‑(p‑tolyl)‑ (XLogP ≈ 2.9) or N‑cyclopropyl‑ variants (XLogP ≈ 2.2) . A lower logP combined with additional HBD capacity is associated with improved aqueous solubility and reduced phospholipidosis risk, which are critical parameters for in vivo and cellular assay compatibility.

Lipophilicity Hydrogen Bonding Drug-Like Properties Physicochemical Profile

Evidence-Backed Application Scenarios for N-(4-Carbamoylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide (CAS 1105233-31-5)


Sigma-1 Receptor Probe Development with Reduced Transporter Interference Liability

Researchers designing sigma‑1 receptor radioligands or fluorescent probes can prioritize this compound because (a) the piperidine‑4‑carboxamide‑pyridazine‑thiophene scaffold has validated nanomolar σ₁ binding capacity in published radioligand studies , and (b) its demonstrated IC₅₀ of 138 µM against OCT1 implies minimal confounding transporter‑mediated cellular uptake artifacts that could otherwise distort apparent binding or functional assay results .

Physicochemical Tool Compound for Cellular Assay Optimisation

With an XLogP3‑AA of 1.9—at least 0.3 log units lower than common N‑aryl analogs—and an additional hydrogen‑bond donor, this compound is predicted to exhibit superior aqueous solubility, making it a candidate tool compound for cellular phenotypic screens where compound precipitation or non‑specific partitioning would compromise data quality .

Selectivity Profiling Benchmark in SLC Transporter Panels

Because the compound shows negligible OCT1 inhibition (IC₅₀ > 100 µM) , it can serve as a negative control or selectivity benchmark when profiling piperidine‑containing analogs against broader SLC transporter panels (e.g., OCT2, MATE1, OATP1B1), helping to deconvolute transporter‑mediated liabilities in structure‑activity relationship campaigns.

Quote Request

Request a Quote for N-(4-carbamoylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.